molecular formula C18H11BrClF3N4O2S2 B2995617 5-bromo-2-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 389073-07-8

5-bromo-2-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2995617
CAS RN: 389073-07-8
M. Wt: 551.78
InChI Key: LBIDACXVKMCBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-bromo-2-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and heteroatoms. It would likely involve a benzamide core with various substituents attached, including a 1,3,4-thiadiazol-2-yl group and a 2-(trifluoromethyl)anilino group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromo and chloro substituents might be susceptible to nucleophilic substitution reactions . Additionally, the compound showed anti-inflammatory and analgesic activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on the synthesis of compounds with thiadiazole and benzamide components has shown diverse synthetic pathways and chemical reactivities. For example, studies have detailed the synthesis of thiadiazole derivatives through various chemical reactions, highlighting their potential as scaffolds for further pharmaceutical development (Hawkins, Iddon, & Longthorne, 1995).

Biological Activities

  • The structural motifs similar to the compound have been investigated for their biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, sulfonamide derivatives incorporating thiadiazole and benzamide groups have been studied for their inhibition effects on carbonic anhydrase IX, a tumor-associated enzyme, suggesting their potential as antitumor agents (Ilies et al., 2003).

Pharmaceutical Applications

  • The exploration of thiadiazole and benzamide derivatives in drug discovery has yielded compounds with promising pharmacological profiles. Research has focused on developing molecules with significant antimicrobial and antitubercular activities, leveraging the chemical versatility of thiadiazole and benzamide frameworks to target various biological pathways (Kobzar, Sych, & Perekhoda, 2019).

Safety And Hazards

As with any chemical compound, handling “5-bromo-2-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” would require appropriate safety precautions. The specific hazards associated with this compound are not known .

properties

IUPAC Name

5-bromo-2-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClF3N4O2S2/c19-9-5-6-12(20)10(7-9)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-4-2-1-3-11(13)18(21,22)23/h1-7H,8H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIDACXVKMCBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.